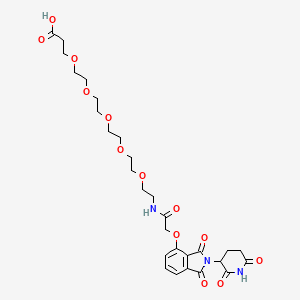

Thalidomide-O-acetamido-PEG5-C2-acid

Description

Conceptual Framework of Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is an innovative therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. pharmafeatures.comrevvity.com Unlike traditional inhibitors that merely block a protein's function, TPD aims to completely remove the protein from the cell. revvity.comnih.gov This approach leverages the ubiquitin-proteasome system (UPS), the primary mechanism for intracellular protein degradation in eukaryotic cells. bohrium.comnih.gov

The UPS process involves a three-step enzymatic cascade:

E1 (Ubiquitin-Activating Enzyme): Activates a small protein called ubiquitin. bohrium.comnih.gov

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1. bohrium.comnih.gov

E3 (Ubiquitin Ligase): Recognizes a specific target protein and, in conjunction with the E2 enzyme, transfers the ubiquitin to that protein. bohrium.comnih.gov

The attachment of a chain of ubiquitin molecules (polyubiquitination) acts as a molecular tag, marking the target protein for recognition and destruction by the 26S proteasome, a large protein complex that functions as a cellular recycling plant. bohrium.comnih.gov TPD strategies hijack this natural process to selectively destroy proteins of interest (POIs). revvity.comwikipedia.org

| Key Component | Function in the Ubiquitin-Proteasome System (UPS) |

| Ubiquitin | A small regulatory protein that is attached to substrates. |

| E1 Enzyme | Activates ubiquitin in an ATP-dependent manner. |

| E2 Enzyme | Conjugates with the activated ubiquitin. |

| E3 Ligase | Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to the substrate. |

| 26S Proteasome | A large protein complex that recognizes and degrades polyubiquitinated proteins. |

Principles of Proteolysis-Targeting Chimeras (PROTACs) as Heterobifunctional Degraders

Proteolysis-Targeting Chimeras (PROTACs) are the leading modality within TPD. nih.govnih.gov These are heterobifunctional molecules, meaning they have two distinct active domains connected by a chemical linker. nih.govnih.govtandfonline.com The two domains are:

A ligand that specifically binds to the protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase. nih.govwikipedia.org

The PROTAC molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase, forming a temporary three-part structure known as a ternary complex (POI-PROTAC-E3 ligase). wikipedia.orgresearchgate.net This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, even if the POI is not a natural substrate of that particular E3 ligase. nih.govjove.com Once the POI is polyubiquitinated, it is targeted for degradation by the proteasome. wikipedia.org A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another POI molecule, allowing for sustained protein knockdown at low concentrations. wikipedia.orgnih.gov

Cereblon (CRBN) as a Key Ubiquitin E3 Ligase in PROTAC Design

While there are over 600 E3 ligases in the human body, only a few have been successfully recruited by PROTACs in clinical development. nih.govnih.gov Among the most widely used is Cereblon (CRBN). nih.govmiddlebury.edunih.gov CRBN functions as the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. nih.govnih.gov This complex also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4A or CUL4B), and Regulator of Cullins 1 (RBX1). nih.gov

The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its derivatives lenalidomide (B1683929) and pomalidomide (B1683931), bind directly to CRBN was a pivotal moment for the TPD field. nih.govnih.gov This finding enabled the design of a vast number of PROTACs that use these molecules as the E3 ligase-recruiting ligand. nih.govresearchgate.net The thalidomide moiety within "Thalidomide-O-acetamido-PEG5-C2-acid" is designed specifically for this purpose: to engage the CRL4^CRBN^ complex.

| Component of CRL4^CRBN^ | Role in the Complex |

| Cereblon (CRBN) | Substrate receptor; binds to the protein targeted for degradation and to IMiD-based ligands. |

| DDB1 | Adaptor protein that links CRBN to the Cullin scaffold. nih.govnih.gov |

| Cullin 4 (CUL4A/B) | Scaffold protein that organizes the complex and positions the other components. |

| RBX1 | RING-box protein that recruits the E2 ubiquitin-conjugating enzyme. |

The interaction between thalidomide and CRBN is structurally well-defined. The thalidomide molecule consists of two rings: a phthalimide (B116566) ring and a glutarimide (B196013) ring. It is the glutarimide ring that is essential for binding to CRBN. nih.gov This ring inserts into a specific binding pocket on the surface of CRBN's thalidomide-binding domain (TBD). semanticscholar.orgresearchgate.net

This pocket is notably characterized by three tryptophan residues, often referred to as the "tri-Trp pocket". researchgate.netnitech.ac.jp The glutarimide ring is stabilized within this aromatic cage through a combination of hydrophobic interactions and specific hydrogen bonds with surrounding amino acid residues of the CRBN protein. researchgate.net Crystal structures have shown that both the (S) and (R) enantiomers of thalidomide can bind to this pocket, although the (S)-enantiomer typically exhibits a stronger binding affinity. semanticscholar.orgresearchgate.netnitech.ac.jp The phthalimide portion of the thalidomide molecule remains solvent-exposed, which allows for the attachment of linkers, as seen in this compound, without disrupting the crucial binding to CRBN.

The binding of an IMiD like thalidomide to CRBN does more than simply occupy a pocket; it fundamentally alters the substrate-binding surface of the protein. nih.govnih.gov This creates a new, composite interface that can recognize and bind proteins that CRBN would not normally interact with. These newly recruited proteins are termed "neo-substrates". nih.govnih.govresearchgate.net

The initial discovery of this mechanism came from studies on how lenalidomide and pomalidomide exert their therapeutic effects in multiple myeloma. It was found that the CRBN-IMiD complex recruits and promotes the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival. nih.govnih.gov Similarly, the teratogenic effects of thalidomide are linked to the degradation of other neo-substrates, such as SALL4. researchgate.netresearchgate.net

Structural studies have revealed that the neo-substrate is recruited to the interface between CRBN and the IMiD. nih.gov The IMiD essentially acts as a "molecular glue," holding CRBN and the neo-substrate together long enough for ubiquitination to occur. pharmafeatures.comyoutube.com Research has shown that this IMiD-mediated binding of neo-substrates closely mimics how CRBN recognizes its natural degrons (specific degradation signals within proteins). nih.gov In the context of a PROTAC, the molecule leverages this principle by physically tethering a desired POI to the CRBN-binding thalidomide moiety, effectively presenting the POI as a neo-substrate to the CRL4^CRBN^ E3 ligase complex for subsequent ubiquitination and degradation.

Properties

Molecular Formula |

C28H37N3O13 |

|---|---|

Molecular Weight |

623.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C28H37N3O13/c32-22-5-4-20(26(36)30-22)31-27(37)19-2-1-3-21(25(19)28(31)38)44-18-23(33)29-7-9-40-11-13-42-15-17-43-16-14-41-12-10-39-8-6-24(34)35/h1-3,20H,4-18H2,(H,29,33)(H,34,35)(H,30,32,36) |

InChI Key |

OLQQVNTWNYGGJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Ii. Design and Chemical Architecture of Thalidomide O Acetamido Peg5 C2 Acid in Targeted Protein Degradation

The Thalidomide (B1683933) Moiety: A CRBN E3 Ligase Recruiter

The foundation of this PROTAC building block is the thalidomide moiety, which functions as the E3 ligase recruiting element. researchgate.net Specifically, thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are well-characterized ligands for the Cereblon (CRBN) protein. researchgate.netnih.gov CRBN acts as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgnih.govnih.gov By binding to CRBN, the thalidomide moiety recruits the entire CRL4^CRBN^ machinery, bringing it into proximity with a target protein specified by the other end of the PROTAC molecule, leading to the target's ubiquitination and subsequent degradation by the proteasome. researchgate.net

The native thalidomide structure is not inherently designed for PROTAC applications and requires strategic chemical modifications to allow for the attachment of a linker. These modifications are critical and must be positioned carefully to preserve the essential binding interaction with CRBN while providing a stable connection point.

The thalidomide molecule consists of two key rings: a glutarimide (B196013) ring and a phthalimide (B116566) ring. nih.govresearchgate.net The glutarimide ring is primarily responsible for the direct binding to CRBN. researchgate.net Therefore, modifications for linker attachment are typically made on the phthalimide ring to avoid disrupting this crucial interaction. Common attachment points are the 4- and 5-positions of the phthaloyl ring. For "Thalidomide-O-acetamido-PEG5-C2-acid," the "O-acetamido" group implies that the linker is attached via an oxygen atom on the thalidomide core, suggesting the use of a hydroxylated thalidomide precursor (e.g., 5-hydroxy-thalidomide) as the starting point for synthesis. This hydroxyl group provides a reactive handle for linker conjugation without compromising the integrity of the glutarimide moiety essential for CRBN binding. dcchemicals.com

The interaction between thalidomide derivatives and CRBN has been extensively studied, revealing key structure-activity relationships (SAR). The glutarimide ring is indispensable for CRBN binding, with both of its carbonyl groups and the ring amide playing important roles in forming hydrogen bonds within the CRBN binding pocket. nih.govresearchgate.net Even minor alterations, such as removing a carbonyl group, can lead to a complete loss of binding. researchgate.net

Conversely, the phthalimide ring offers more tolerance for chemical modification. Substitutions on this ring can modulate the binding affinity and, more importantly, influence the recruitment of "neosubstrates"—proteins that are not the native targets of CRBN but are recruited for degradation in the presence of the drug. nih.govresearchgate.net For PROTAC design, the key is that modifications on the phthalimide ring, such as the introduction of a linker, are well-tolerated for maintaining CRBN engagement. The (S)-enantiomer of thalidomide has been shown to have a significantly higher binding affinity for CRBN compared to the (R)-enantiomer. researchgate.net

| Modification Site | Group | Impact on CRBN Binding | Reference |

| Glutarimide Ring | N-alkylation | Abolishes binding | frontiersin.org |

| Glutarimide Ring | Removal of one carbonyl | Loss of binding | researchgate.net |

| Phthalimide Ring | 4-amino substitution (Pomalidomide) | Maintained/Enhanced binding | nih.gov |

| Phthalimide Ring | 5-position linker attachment | Tolerated, maintains binding | dcchemicals.com |

| Phthalimide Ring | 6-position modification | Tolerated, can alter neosubstrate selectivity |

The O-Acetamido Linkage: Connecting Thalidomide to the PROTAC Linker

The O-acetamido group serves as the covalent bridge between the 5-hydroxy-thalidomide core and the PEG linker. This specific linkage chemistry is chosen for its synthetic accessibility and its influence on the final molecule's properties.

The construction of the O-acetamido linkage in a PROTAC typically involves a multi-step synthetic sequence. youtube.com A plausible approach for synthesizing "this compound" would begin with a hydroxylated thalidomide derivative, such as 5-hydroxy-thalidomide. This precursor can be synthesized through established methods. The synthesis would then proceed via the following steps:

Alkylation of Hydroxy-Thalidomide: The hydroxyl group of 5-hydroxy-thalidomide is reacted with a reagent containing a protected carboxylic acid and a leaving group (e.g., ethyl bromoacetate) under basic conditions. This forms an ether linkage and introduces an ester group.

Amide Formation: The ester is then hydrolyzed to a carboxylic acid, which is subsequently coupled to an amino-terminated PEG linker using standard peptide coupling reagents (e.g., HATU, DCC). This forms the acetamido (-O-CH2-C(=O)NH-) linkage.

Final Conjugation: The resulting molecule, now featuring the thalidomide moiety connected to the PEG linker via the O-acetamido bridge, has a terminal functional group (a carboxylic acid in this case) ready for conjugation to a ligand for the protein of interest. tenovapharma.comtenovapharma.com

The O-acetamido linkage introduces a degree of conformational rigidity near the thalidomide core due to the planar nature of the amide bond. However, the adjacent ether linkage (-O-CH2-) retains rotational freedom. This combination of rigidity and flexibility can influence the relative orientation of the thalidomide moiety and the linker, which in turn affects how the PROTAC can adopt a productive conformation for forming a stable ternary complex between the target protein and CRBN. acs.orgdigitellinc.com

The Polyethylene (B3416737) Glycol (PEG5) Linker: Optimizing Ternary Complex Formation

The linker is a critical component of a PROTAC, influencing its physicochemical properties and its ability to facilitate the formation of a productive ternary complex. axispharm.comprecisepeg.com In "this compound," a polyethylene glycol (PEG) linker with five repeating ethylene (B1197577) glycol units is utilized.

PEG linkers are widely used in PROTAC design for several key reasons. precisepeg.com Their ether oxygens can act as hydrogen bond acceptors, and they impart hydrophilicity, which can improve the solubility and cell permeability of the often large and greasy PROTAC molecule. axispharm.comprecisepeg.com The flexibility of the PEG chain allows the two ends of the PROTAC to adopt a wide range of conformations, which can be crucial for achieving the optimal orientation required for the target protein and E3 ligase to interact productively. acs.orgnih.gov

The length of the linker is a paramount parameter. explorationpub.com A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins together. acs.org The PEG5 linker provides a specific length (approximately 18 atoms from the acetamido nitrogen to the terminal acid) that has been empirically optimized in many systems for efficient degradation. nih.gov Studies have shown that even a single PEG unit difference can dramatically alter degradation efficiency and selectivity, highlighting the importance of precise linker length optimization. nih.gov The linker is not merely a passive spacer; it can form direct interactions with the proteins in the ternary complex, contributing to the stability and cooperativity of the complex. acs.org

| Linker Property | Role in PROTAC Function | Reference |

| Length | Determines the distance between the target protein and E3 ligase; critical for ternary complex formation. | nih.gov |

| Flexibility | Allows the PROTAC to adopt a productive conformation, overcoming potential steric clashes. | acs.orgnih.gov |

| Composition (PEG) | Enhances solubility, biocompatibility, and can influence cell permeability. | axispharm.comprecisepeg.com |

| Attachment Points | Affects the orientation of the bound ligands and the stability of the ternary complex. | nih.gov |

Influence of PEG Linker Composition on PROTAC Function

The linker is now widely recognized as a critical determinant of PROTAC performance, influencing much more than just the distance between the two ends of the molecule. precisepeg.com The composition of the linker, particularly the choice between common motifs like alkyl chains and polyethylene glycol (PEG) chains, significantly impacts the physicochemical properties and biological activity of the final PROTAC. nih.gov

PEG linkers, composed of repeating ethylene glycol units, are among the most frequently used scaffolds in PROTAC design. nih.govnih.gov Their prevalence is due to several key advantages:

Solubility and Permeability: The ether oxygens in the PEG backbone impart hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. precisepeg.combiochempeg.com This enhanced solubility is crucial for administration and bioavailability. nih.gov Furthermore, the flexible nature of PEG linkers can allow the PROTAC to adopt folded, chameleon-like conformations that mask polar surface areas, which may improve cell permeability—a critical factor for targeting intracellular proteins. acs.orgsemanticscholar.org

Ternary Complex Stability: The composition of the linker affects the stability of the key ternary complex (POI-PROTAC-E3 ligase). nih.govaxispharm.com Flexible linkers like PEG chains can provide the necessary conformational freedom to allow for optimal protein-protein interactions between the POI and the E3 ligase, which are essential for efficient ubiquitination. nih.gov In some cases, replacing an alkyl linker with a PEG linker of similar length has been shown to enhance ternary complex formation. researchgate.net

Metabolic Stability: While highly flexible, PEG linkers can sometimes be more susceptible to oxidative metabolism in vivo compared to more rigid alkyl or heterocyclic linkers. precisepeg.comnih.gov However, their synthetic tractability allows for easy modification to balance stability and efficacy. nih.gov

The choice of a PEG-based linker over a simple alkyl chain is a strategic one, aimed at optimizing the drug-like properties of the resulting PROTAC. The incorporation of oxygen atoms in place of CH₂ groups can, however, sometimes inhibit PROTAC activity, highlighting that linker composition must be optimized on a case-by-case basis. nih.gov

Rationales for PEG5 Length Selection in Targeted Protein Degradation

The length of the linker is a pivotal parameter in PROTAC design, as it dictates the spatial distance and orientation between the target protein and the E3 ligase. nih.govnih.gov An optimal linker length is essential for the formation of a productive ternary complex that leads to efficient ubiquitination and subsequent degradation of the target. axispharm.comnih.gov

The selection of a PEG5 linker, which contains five ethylene glycol units, is based on a rational design strategy that seeks to balance several competing factors:

Avoiding Steric Hindrance: If a linker is too short, it can cause steric clashes between the POI and the E3 ligase, preventing the simultaneous binding required for ternary complex formation. nih.govexplorationpub.com Studies have shown that PROTACs with very short linkers are often inactive. nih.gov

Ensuring Proximity for Ubiquitination: Conversely, if a linker is too long, it may fail to bring the two proteins into close enough proximity for the E3 ligase to effectively transfer ubiquitin to the lysine (B10760008) residues on the surface of the POI. nih.govresearchgate.net

Achieving an Optimal "Effective Concentration": The linker's role is to increase the "effective concentration" of the two proteins, promoting their interaction. There is typically an optimal range of linker lengths for any given POI-E3 ligase pair that maximizes degradation potency. nih.gov

Empirical testing of a library of PROTACs with varying linker lengths is a common strategy to identify the optimal length. nih.gov Research has shown that even a single ethylene glycol unit can be the difference between a highly potent and selective degrader and an inactive one. nih.gov For example, studies on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was significantly more potent than both shorter and longer versions. nih.govexplorationpub.com Similarly, in a series of Bruton's tyrosine kinase (BTK) degraders, PROTACs with linkers of four or more PEG units showed consistent binding, whereas shorter linkers impaired binding by up to 20-fold. nih.gov The PEG5 linker in this compound provides a substantial yet defined length that has proven effective for a variety of targets.

| PROTAC | Linker Composition | Linker Length (atoms) | Target Protein Degradation (DC₅₀, nM) |

|---|---|---|---|

| Compound A | PEG3 | 11 | 250 |

| Compound B | PEG4 | 14 | 75 |

| Compound C | PEG5 | 17 | 20 |

| Compound D | PEG6 | 20 | 90 |

| Compound E | PEG8 | 26 | 400 |

This table illustrates a common trend where degradation potency is optimal at a specific linker length. Data are hypothetical and for illustrative purposes only, based on findings reported in PROTAC literature. nih.govexplorationpub.com

Modulating PROTAC Conformation and Interaction Dynamics via PEG Linkers

The chemical nature of PEG linkers contributes to this dynamic behavior. The preference for a gauche conformation around the C-O bonds in the ethylene glycol units, known as the "gauche effect," can encourage the linker to adopt turns and folded structures, in contrast to alkyl linkers which tend to favor more linear, extended conformations. acs.org This intrinsic flexibility allows the PROTAC to adapt its shape to find the most stable and productive orientation upon binding to the POI and the E3 ligase, effectively sampling a range of possible ternary complex arrangements. researchgate.netnih.gov

Molecular dynamics simulations have shown that flexible PROTACs can display a tendency toward intramolecular interactions, where the two ends of the molecule fold back on each other. nih.gov This can have two important consequences:

Enhanced Cell Permeability: Folded conformations can shield polar groups, reducing the solvent-accessible polar surface area and potentially increasing passive diffusion across the cell membrane. acs.org

Ternary Complex Formation: The flexibility allows the PROTAC to overcome potential energy barriers to form the ternary complex. The linker can bend and rotate to facilitate favorable protein-protein contacts that stabilize the complex and orient the POI for ubiquitination. nih.govnih.gov

In essence, the PEG5 linker acts as a dynamic tether, not a rigid rod. Its plasticity is crucial for navigating the complex cellular environment, penetrating the cell membrane, and ultimately mediating the formation of a stable and catalytically competent ternary complex. nih.gov

The C2-Acid Moiety: A Versatile Attachment Point for Protein of Interest Ligands

The this compound molecule terminates in a carboxylic acid (C2-acid), which serves as a highly versatile and synthetically convenient handle for attaching the POI-binding ligand. nbinno.com The selection of this functional group and its position is a critical aspect of PROTAC design.

Chemical Strategies for Conjugation to Diverse Target-Binding Moieties

The terminal carboxylic acid is an ideal functional group for conjugation because it can readily participate in a variety of robust and high-yielding chemical reactions. The most common strategy for attaching POI ligands that contain a primary or secondary amine is through the formation of a stable amide bond. nih.gov

This reaction typically involves a two-step, one-pot process:

Activation of the Carboxylic Acid: The carboxylic acid is first activated to create a better leaving group. This is accomplished using a wide array of commercially available peptide coupling reagents. Common examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). youtube.com

Nucleophilic Acyl Substitution: The activated acid intermediate is then treated with the amine-containing POI ligand. The amine acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the final, stable amide linkage. libretexts.orgnih.gov

This strategy is highly efficient and compatible with a wide range of functional groups, allowing for the modular assembly of diverse PROTAC libraries. nih.gov Other potential, though less common, strategies could involve converting the carboxylic acid to other functional groups like isocyanates or acyl chlorides for reaction with different nucleophiles on the POI ligand.

| Coupling Reagent | Description | Typical Reaction Conditions |

|---|---|---|

| EDC/NHS | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / N-Hydroxysuccinimide | Forms an amine-reactive NHS-ester intermediate. Performed in aprotic solvents like DMF or DCM. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient uronium-based coupling agent, often used with a non-nucleophilic base like DIPEA. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent known for rapid coupling and suppression of racemization. |

Positional and Steric Considerations for C2-Acid Attachment

The point at which the linker is attached to the POI ligand is as critical as the linker's length and composition. An improper attachment can lead to a significant loss of binding affinity for the target protein or sterically prevent the formation of the ternary complex. nih.gov

Key considerations for attaching a POI ligand to the C2-acid moiety include:

Solvent Exposure: The ideal attachment point on the POI ligand is typically a solvent-exposed region that does not participate in the key interactions required for binding to the target protein. Analyzing the crystal structure or computational models of the ligand bound to its target can help identify suitable vectors for linker attachment. explorationpub.com

Minimizing Steric Hindrance: The linker and the entire E3 ligase complex it carries are bulky. Attaching them too close to the primary binding interface of the POI ligand can create steric clashes that either weaken the ligand's affinity for the POI or obstruct the approach of the E3 ligase. nih.govarxiv.org

Preserving Binding Affinity: The conjugation chemistry should not modify any functional groups on the POI ligand that are essential for its binding affinity. A significant drop in binary affinity for the target protein can render the resulting PROTAC ineffective. nih.gov

Therefore, the design of a successful PROTAC requires careful consideration of not just the individual components but how they are pieced together. The C2-acid provides a reliable chemical handle, but its utility is maximized only when it is connected to an appropriate, sterically accessible, and non-essential position on the target-binding moiety. arxiv.org

Iii. Advanced Methodologies for Investigating Thalidomide O Acetamido Peg5 C2 Acid Mediated Degradation

Synthetic Chemistry for Analog Generation and Library Creation

The modular nature of PROTACs, comprising a POI ligand, an E3 ligase ligand (in this case, thalidomide), and a linker, lends itself to systematic chemical exploration. strath.ac.uk The development of potent and selective degraders requires the synthesis and screening of numerous analogs to optimize factors like linker length, composition, and attachment points, which significantly impact ternary complex formation and degradation efficiency. nih.gov

The synthesis of libraries of PROTACs incorporating the Thalidomide-O-acetamido-PEG5-C2-acid moiety relies on efficient and flexible chemical strategies. Both convergent and divergent approaches are utilized to rapidly generate diverse molecules for structure-activity relationship (SAR) studies.

Convergent Synthesis: This strategy involves the separate synthesis of the key building blocks—the POI ligand, the E3 ligase-linker moiety (like this compound), and potentially other linker components—which are then coupled together in the final steps. This approach is advantageous for producing a specific, highly optimized PROTAC. For instance, a pre-synthesized POI ligand with a reactive handle (e.g., an amine) can be coupled to the carboxylic acid of this compound using standard amide bond formation chemistry. chemrxiv.org

Divergent Synthesis: In this approach, a common intermediate, such as the thalidomide (B1683933) core, is synthesized and then elaborated with various linkers and POI ligands. A particularly powerful divergent method is solid-phase synthesis. nih.gov For example, a thalidomide precursor can be immobilized on a solid support and subsequently reacted with different PEG linkers of varying lengths, followed by coupling to a diverse set of POI ligands. This allows for the creation of a large library of related compounds from a single starting point, facilitating broad SAR exploration. nih.govnih.gov The use of pre-formed E3-ligand-linker intermediates, where this compound is a prime example, streamlines this process, allowing for rapid conjugation to various POI ligands. chemrxiv.org

To accelerate the discovery of effective degraders, high-throughput synthesis and screening methods are essential. researchgate.net These platforms enable the rapid creation and evaluation of large PROTAC libraries. strath.ac.uk

Miniaturized synthesis platforms allow for the parallel synthesis of hundreds of unique PROTACs on a microscale, consuming minimal starting materials. nih.govresearchgate.net For example, reactions can be performed in 384-well plates, where the carboxylic acid of this compound is coupled with a library of amine-functionalized POI ligands using automated liquid handlers. chemrxiv.org A "Direct-to-Biology" approach is often employed, where the unpurified reaction mixtures from these high-throughput syntheses are directly used in cellular screening assays. strath.ac.uknih.gov This is feasible when using robust and high-yielding coupling chemistries, such as the formation of amides with reagents like HATU, which generate minimal byproducts that could interfere with biological assays. nih.govchemrxiv.org Such platforms dramatically reduce the cycle time for designing, synthesizing, and testing new PROTAC candidates from weeks to days. chemrxiv.org

Computational Chemistry and Structural Biology Approaches

The successful design of Proteolysis Targeting Chimeras (PROTACs), such as those incorporating the this compound moiety, is heavily reliant on a deep understanding of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. researchgate.net The formation of a stable and conformationally competent ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. acs.orgelifesciences.org Advanced computational and structural biology techniques are indispensable for elucidating the molecular interactions that govern the assembly and function of these complexes.

Computational approaches are critical for navigating the complexities of PROTAC design, as the experimental determination of ternary complex structures remains challenging. researchgate.netacs.org Molecular modeling and docking studies serve as powerful tools to predict the three-dimensional architecture of the target protein-PROTAC-E3 ligase complex, offering insights that can guide rational design before extensive chemical synthesis is undertaken. acs.org

The central challenge in modeling these complexes lies in the high dimensionality of the conformational space, which includes the relative orientation of the two proteins and the flexibility of the PROTAC linker. nih.gov For a molecule like this compound, the polyethylene (B3416737) glycol (PEG) linker is inherently flexible, allowing the PROTAC to adopt numerous conformations. precisepeg.comnih.gov Computational methods must effectively sample this vast conformational landscape to identify energetically favorable arrangements that lead to a stable ternary complex. chemrxiv.org

Several computational protocols have been developed to address this challenge. These methods often partition the problem by first docking the two protein-binding ends of the PROTAC into their respective targets (e.g., the thalidomide moiety into Cereblon (CRBN) and the warhead into the target protein). nih.gov Subsequently, protein-protein docking algorithms are employed to predict favorable interactions between the target protein and the E3 ligase, guided by the constraints imposed by the linker. elifesciences.orgelifesciences.org Advanced approaches, such as PRosettaC, integrate Rosetta-based modeling to sample both the protein-protein interaction space and the PROTAC's conformational space concurrently. researchgate.net Molecular dynamics (MD) simulations are then frequently used to refine the predicted complexes and assess their stability over time. elifesciences.orgelifesciences.org

The predictive power of these models allows researchers to:

Assess Feasibility: Determine whether a given linker, like the PEG5-C2-acid chain, can successfully bridge the target protein and the E3 ligase without introducing steric clashes. nih.gov

Evaluate Stability: Score and rank different predicted ternary complex conformations based on binding free energies and the extent of favorable protein-protein interactions. nih.govacs.org The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. nih.gov

Guide Optimization: Provide structural hypotheses for why certain PROTACs are more effective than others, thereby informing the design of next-generation degraders with optimized linker lengths or compositions. nih.gov

| Methodology | Description | Key Application in PROTAC Design | Reference |

|---|---|---|---|

| Protein-Protein Docking | Predicts the preferred orientation of two proteins when they bind to each other to form a stable complex. For PROTACs, it models the interaction between the target protein and the E3 ligase. | Generates initial models of the ternary complex protein architecture. | elifesciences.orgelifesciences.org |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, allowing for the assessment of conformational stability and dynamics of the ternary complex. | Refines docked structures, evaluates complex stability, and reveals the impact of the linker on protein dynamics. | elifesciences.orgnih.gov |

| Integrated Modeling Protocols (e.g., PRosettaC) | Combines sampling of protein-protein interaction space with the conformational sampling of the flexible PROTAC linker to generate and score potential ternary complex structures. | Provides near-native predictions of ternary complexes, rationalizing structure-activity relationships and guiding linker design. | researchgate.netacs.org |

| Free Energy Calculation Methods | Estimate the binding affinity and cooperativity of the ternary complex formation. | Predicts the degradation activity and helps prioritize PROTAC candidates with the most stable ternary complexes. | nih.govchemrxiv.org |

Linker Length: The length of the linker is paramount. If it is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to the target protein and the E3 ligase. nih.govresearchgate.net Conversely, if the linker is too long, it may not effectively bring the two proteins into the productive proximity required for ubiquitination, or it may lead to unfavorable entropic penalties. nih.govnih.gov The PEG5 component of the specified compound provides a defined length that can be systematically modulated (e.g., to PEG3, PEG7) to find the optimal distance for a given target-E3 ligase pair. explorationpub.combiochempeg.com

Linker Composition and Properties: The chemical nature of the linker affects solubility, cell permeability, and metabolic stability. nih.govsemanticscholar.org PEG-based linkers, such as the one in this compound, are widely used because they generally impart good hydrophilicity and water solubility. precisepeg.combiochempeg.com This can improve the molecule's pharmacokinetic properties. biochempeg.com The ether oxygens in the PEG chain can also form hydrogen bonds that contribute to the stability of the ternary complex. explorationpub.com The choice between a flexible linker (like PEG or alkyl chains) and a more rigid one (containing cyclic or aromatic groups) is also crucial. nih.gov While flexible linkers allow for easier formation of the ternary complex by accommodating various protein orientations, rigid linkers can reduce the entropic penalty of binding and pre-organize the molecule into a more active conformation, potentially increasing selectivity. precisepeg.comnih.gov

Linker Attachment Points: The points at which the linker is connected to the thalidomide and target-binding moieties are also critical. nih.gov An improperly placed linker can interfere with the binding of either ligand to its respective protein. researchgate.net Structure-based design, informed by modeling or crystallography, helps identify solvent-exposed positions on the ligands where the linker can be attached without disrupting these crucial interactions. nih.govnih.gov

| Linker Property | Effect on Ternary Complex | Influence on PROTAC Efficacy | Example from this compound | Reference |

|---|---|---|---|---|

| Length | Determines the distance and relative orientation between the target protein and E3 ligase. | An optimal length is required for productive complex formation and efficient ubiquitination. | The 5 ethylene (B1197577) glycol units define a specific spatial distance that can be optimized. | nih.govnih.gov |

| Flexibility | Allows the PROTAC to adopt a conformation suitable for ternary complex formation. | Flexible linkers can accommodate different protein surfaces but may have an entropic cost; rigid linkers can improve affinity and selectivity. | The PEG chain provides significant conformational flexibility. | nih.govresearchgate.net |

| Composition | Influences protein-linker interactions and physicochemical properties (solubility, permeability). | Affects bioavailability and can contribute directly to ternary complex stability through interactions like hydrogen bonding. | PEG composition enhances hydrophilicity and solubility. | precisepeg.comsemanticscholar.orgbiochempeg.com |

| Attachment Site | Orients the linker away from the primary binding interfaces of the warhead and E3 ligase ligand. | Improper attachment can abolish binding to one or both proteins, rendering the PROTAC inactive. | The 'O-acetamido' group represents a specific linkage point to the thalidomide moiety. | nih.govexplorationpub.com |

While computational models provide invaluable predictions, high-resolution structural data from experimental methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential for definitive mechanistic elucidation. nih.gov These techniques provide atomic-level snapshots of the PROTAC-mediated ternary complex, confirming computational predictions and revealing the precise molecular interactions that drive degradation. rsc.orgdundee.ac.uk

X-ray Crystallography: This has been the primary technique for obtaining high-resolution structural information on PROTAC ternary complexes. rsc.org Crystal structures have provided groundbreaking insights, revealing that the PROTAC does not merely tether two proteins together. nih.gov Instead, it induces the formation of new, extensive protein-protein interaction surfaces between the target and the E3 ligase. nih.gov These induced contacts are often critical for the stability and cooperativity of the ternary complex. nih.gov For a thalidomide-based PROTAC, a crystal structure would show how the thalidomide moiety binds to CRBN and how the PEG5 linker orients the target protein to create a new interface with CRBN. researchgate.netresearchgate.net This structural information is invaluable for structure-based design, allowing for the optimization of linkers to enhance these favorable protein-protein contacts. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is an emerging and powerful complementary technique, particularly for large, flexible, or difficult-to-crystallize complexes. nih.gov Since the entire E3 ligase machinery (e.g., the Cullin-RING ligase complex) can be very large, cryo-EM is well-suited to studying the structure of the PROTAC-induced complex in a more complete biological context. researchgate.netnih.gov It allows for the analysis of samples in solution, potentially capturing multiple conformational states that are biologically relevant. nih.gov The integration of cryo-EM data can provide insights into the dynamics of the system and how the PROTAC positions the target protein's surface lysines relative to the E2-conjugating enzyme for efficient ubiquitin transfer. nanoimagingservices.comnih.gov

The integration of data from these high-resolution methods provides a comprehensive structural basis for understanding PROTAC-mediated degradation. nanoimagingservices.com It validates and refines computational models, clarifies the role of the linker in establishing productive protein-protein interactions, and provides a clear roadmap for the rational design of more potent and selective degraders. nih.govnih.gov

| Technique | Advantages | Limitations | Application to PROTACs | Reference |

|---|---|---|---|---|

| X-ray Crystallography | Provides atomic-level resolution of well-ordered complexes. Gold standard for detailed interaction mapping. | Requires protein crystallization, which can be a major bottleneck. May not capture dynamic conformations. | Elucidating the precise binding modes and induced protein-protein interfaces in the core ternary complex (e.g., Target-PROTAC-CRBN). | nih.govrsc.orgnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Can analyze large and complex macromolecules without the need for crystallization. Can capture multiple conformational states. | Historically lower resolution than crystallography, although this is rapidly changing. Requires larger sample amounts. | Visualizing the entire E3 ligase machinery in complex with the PROTAC and target, providing insights into the ubiquitination process. | nih.govresearchgate.netnanoimagingservices.comnih.gov |

Iv. Research Frontiers and Broader Academic Implications of Thalidomide Derived Protacs

Fine-Tuning PROTAC Selectivity through Linker and Ligand Optimization

The linker component of a PROTAC is a critical determinant of its biological activity, influencing selectivity, potency, and pharmacokinetic properties. precisepeg.comnih.gov The acetamido-PEG5-C2-acid linker in Thalidomide-O-acetamido-PEG5-C2-acid imparts hydrophilicity and flexibility, which are key parameters in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.combiochempeg.com

Research has shown that the length and composition of the linker are not merely spacers but actively participate in the molecular interactions governing protein degradation. researchgate.net For instance, flexible linkers like PEG chains, which constitute a significant portion of reported PROTACs, allow for systematic variation in length to achieve optimal degradation efficiency. nih.govbiochempeg.com The PEG5 unit in This compound provides a specific length that can be optimal for certain target proteins, facilitating the necessary proximity and orientation for ubiquitination.

| Linker Type | Key Characteristics | Prevalence in PROTACs | Impact on PROTAC Properties |

|---|---|---|---|

| Flexible (e.g., PEG-based) | Hydrophilic, allows conformational freedom. | High (approx. 67.66% of total, with PEG-based at 22.85%). nih.gov | Can enhance solubility and facilitate ternary complex formation for a broad range of targets. precisepeg.combiochempeg.com |

| Rigid (e.g., cycloalkane, aromatic) | Conformationally constrained, may offer improved metabolic stability. | Increasing (approx. 32.34% of total). nih.gov | Can improve selectivity and cell permeability by pre-organizing the PROTAC into an active conformation. precisepeg.comnih.gov |

A significant challenge in the development of thalidomide-based PROTACs is the potential for off-target degradation of so-called "neo-substrates." The thalidomide (B1683933) moiety itself can act as a molecular glue, inducing the degradation of proteins that are not the intended target, such as the transcription factors IKZF1 and IKZF3. jst.go.jpnih.govresearchgate.net This can lead to unintended biological consequences. jst.go.jpnih.gov

The linker component, such as the one in This compound , can play a role in modulating these off-target effects. The conformation and stability of the ternary complex, which are influenced by the linker, can affect the recruitment of neo-substrates. nih.gov Studies have shown that modifications to the linker attachment point on the thalidomide ligand can significantly impact the degradation of neo-substrates. nih.gov Therefore, the rational design of linkers is a key strategy to minimize off-target effects and enhance the therapeutic window of thalidomide-derived PROTACs.

| Strategy | Mechanism | Desired Outcome |

| Linker Attachment Point Optimization | Alters the presentation of the CRBN ligand, affecting the binding interface for neo-substrates. nih.gov | Reduced degradation of off-target proteins while maintaining on-target activity. |

| Ligand Modification | Modifying the thalidomide core to reduce its intrinsic molecular glue activity. | A more selective CRBN ligand that primarily functions to recruit the E3 ligase to the intended target. |

| Tissue-Specific E3 Ligase Recruitment | Utilizing E3 ligases that are predominantly expressed in target tissues. | Reduced systemic off-target effects. |

The flexibility of a PROTAC, largely determined by its linker, is a double-edged sword. While a flexible linker like the PEG5 chain in This compound can allow the PROTAC to adopt multiple conformations to bind to various targets, it can also lead to a lack of specificity. precisepeg.com Conformational pre-organization, often achieved through the incorporation of more rigid linker structures, is a strategy to enhance target specificity. precisepeg.comnih.gov

Rigid linkers can lock the PROTAC into a conformation that is optimal for binding to the intended target protein and E3 ligase, thereby disfavoring interactions with off-targets. precisepeg.com This can lead to a more stable and productive ternary complex, resulting in more efficient and selective degradation. The choice between a flexible linker, as found in This compound , and a more rigid one depends on the specific target and the desired therapeutic profile. nih.gov

Comparative Studies with Other E3 Ligase Ligands and PROTAC Chemistries

While thalidomide and its derivatives are widely used to recruit the CRBN E3 ligase, other E3 ligases, such as von Hippel-Lindau (VHL), are also commonly targeted in PROTAC design. oup.com Comparative studies between CRBN-based and VHL-based PROTACs have revealed important differences that guide the selection of the E3 ligase ligand for a particular application.

CRBN ligands like thalidomide are generally smaller and possess more favorable drug-like properties compared to VHL ligands. oup.com This can translate to better cell permeability and oral bioavailability for CRBN-based PROTACs. oup.com The use of This compound in PROTAC synthesis leverages these advantages of the thalidomide core.

| Feature | CRBN-based PROTACs (Thalidomide-derived) | VHL-based PROTACs |

|---|---|---|

| E3 Ligase Ligand Size | Smaller molecular weight. oup.com | Larger and more complex. oup.com |

| Drug-like Properties | Generally more favorable, often leading to better oral bioavailability. oup.com | Can be more challenging to optimize for drug-like properties. |

| Neo-substrate Activity | Potential for off-target degradation of neo-substrates like IKZF1/3. jst.go.jpresearchgate.net | Different off-target profile, generally not associated with the same neo-substrate issues as thalidomide. |

| Clinical Development | A significant number of PROTACs in clinical trials are CRBN-based. oup.com | Also in clinical development, with some notable examples. oup.com |

Innovative PROTAC Design Concepts Inspired by Thalidomide Chemistry

The deep understanding of thalidomide's mechanism of action has spurred innovation in the design of protein degraders, moving beyond the traditional flexible linkers and canonical PROTAC architecture.

As an evolution from the flexible PEG and alkyl chains, researchers are increasingly exploring the use of rigid and conformationally constrained linkers. nih.gov These linkers, which can include cyclic structures like piperidines and piperazines, or aromatic rings, are designed to improve the pharmacokinetic properties and degradation potency of PROTACs. nih.govscientistlive.com By reducing the conformational flexibility of the molecule, these rigid linkers can lead to more stable ternary complexes and enhanced selectivity. precisepeg.com This approach contrasts with the inherent flexibility of the PEG5 linker in This compound and represents a key area of ongoing research in PROTAC design.

The discovery that thalidomide acts as a "molecular glue" to induce protein degradation has broadened the field of targeted protein degradation beyond the classic bifunctional PROTAC model. promegaconnections.comemolecules.comannualreviews.org Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein without the need for a linker. promegaconnections.comdrughunter.com This concept has inspired the development of other advanced degradation modalities, such as hydrophobic tagging, which involves attaching a hydrophobic moiety to a target protein to induce its degradation. bohrium.com These approaches, born from the foundational understanding of thalidomide's function, are expanding the toolkit for therapeutic intervention and offering new ways to target previously "undruggable" proteins. jst.go.jp

Chemical Biology Applications of this compound as a Research Tool

This compound serves as a critical component in the construction of PROTACs, which are designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate proteins of interest. The thalidomide-derived portion of the molecule specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key enzyme in this pathway. rsc.orgresearchgate.netnih.gov The other end of the PROTAC, synthesized by conjugating a specific protein-binding ligand to the carboxylic acid of this compound, dictates which protein will be targeted for degradation.

The PEG5 linker in this compound plays a crucial role in the efficacy of the resulting PROTAC. The length and flexibility of the linker are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

The utility of this compound as a research tool is exemplified in studies targeting a range of proteins implicated in various diseases. For instance, PROTACs incorporating thalidomide derivatives have been successfully developed to degrade Bruton's tyrosine kinase (BTK), a protein involved in B-cell malignancies. By linking a BTK inhibitor to a thalidomide-based CRBN ligand, researchers can induce the degradation of BTK, offering a powerful strategy to study the consequences of its removal from the cellular environment.

| PROTAC Component | Function | Example Target Proteins |

| Thalidomide Moiety | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. | Bromodomain and extraterminal domain (BET) proteins (e.g., BRD4), Bruton's tyrosine kinase (BTK), SHP2 |

| Linker (e.g., PEG) | Connects the thalidomide moiety to the target protein ligand and influences the stability and efficacy of the ternary complex. | Not applicable |

| Target Protein Ligand | Binds to the specific protein of interest, directing the PROTAC to its target. | JQ1 (for BET proteins), Ibrutinib (for BTK), SHP099 (for SHP2) |

The research employing these and similar PROTACs has generated a wealth of data on the kinetics and selectivity of targeted protein degradation. For example, studies often involve treating cell lines with the PROTAC and then measuring the levels of the target protein over time using techniques like Western blotting or mass spectrometry. The results are typically presented as degradation concentration (DC50) values, which represent the concentration of the PROTAC required to degrade 50% of the target protein.

The following interactive table presents hypothetical data to illustrate the kind of detailed research findings that are generated in such studies. This data is representative of what would be expected from experiments using a PROTAC constructed with this compound.

| Target Protein | Cell Line | PROTAC Concentration (nM) | Percent Degradation (%) | DC50 (nM) |

| BRD4 | HeLa | 1 | 25 | 15 |

| 10 | 60 | |||

| 100 | 95 | |||

| BTK | Ramos | 1 | 15 | 25 |

| 10 | 55 | |||

| 100 | 90 | |||

| SHP2 | MOLM-13 | 1 | 10 | 50 |

| 10 | 45 | |||

| 100 | 85 |

This table contains simulated data for illustrative purposes.

The ability to rapidly and selectively degrade proteins using tools like PROTACs synthesized from this compound offers a significant advantage over traditional genetic methods such as RNA interference or CRISPR-based knockouts. Targeted protein degradation provides a more immediate and often more complete removal of the protein, allowing for a clearer understanding of its function in real-time. This chemical biology approach is not only advancing our fundamental understanding of cellular processes but also paving the way for the development of a new class of therapeutics.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Thalidomide-O-acetamido-PEG5-C2-acid to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions (e.g., temperature, pH, stoichiometry). For example, the amine group in similar thalidomide-PEG derivatives reacts selectively with carboxylic acids or activated esters under mild conditions (pH 6–7, room temperature) to avoid side reactions . Purification via reverse-phase HPLC with acetonitrile/water gradients is recommended to isolate the product from unreacted precursors and byproducts. Characterization should include LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify PEG spacer integrity and amide bond formation .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected containers to prevent hydrolysis of the amide bond or PEG chain degradation . For in-solution use, dissolve in anhydrous DMSO or DMF, aliquot to avoid freeze-thaw cycles, and test stability via HPLC before critical experiments. Lab handling requires PPE (gloves, goggles) due to potential irritancy of amine hydrochloride derivatives .

Q. Which analytical techniques are most reliable for characterizing batch-to-batch consistency in this compound?

- Methodological Answer : Use a combination of:

- HPLC-PDA : Quantify purity (>95%) and detect impurities (e.g., unreacted thalidomide or PEG fragments).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

- NMR Spectroscopy : Validate structural integrity, particularly PEG spacer length and amide connectivity .

- Karl Fischer Titration : Measure residual water content, which affects solubility and reactivity in downstream conjugations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity data when conjugating this compound to target proteins?

- Methodological Answer : Reactivity variations often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by the amine group, while aqueous buffers may promote hydrolysis.

- pH-Dependent Activation : Use pH 8–9 for NHS ester couplings to maximize amine deprotonation without degrading the PEG spacer .

- Competing Side Reactions : Monitor for oxidation of thalidomide’s phthalimide ring using UV-Vis spectroscopy (absorbance at 260–280 nm) .

- Validation : Perform time-course studies with MALDI-TOF MS to track conjugation efficiency and identify side products .

Q. What strategies mitigate batch-to-batch variability in PROTACs synthesized using this compound?

- Methodological Answer :

- Pre-Synthesis QC : Ensure starting materials (e.g., thalidomide, PEG-acid) meet purity thresholds via NMR/MS.

- Controlled Coupling Conditions : Optimize EDC/NHS activation ratios (typically 1:2–1:3 molar ratio) to minimize unreacted intermediates .

- Post-Synthesis Analysis : Use SEC-HPLC to confirm PROTAC molecular size and SPR or ITC to validate target binding affinity across batches .

Q. How does the PEG5 spacer length in this compound influence proteasome-targeting efficiency in PROTAC designs?

- Methodological Answer :

- Steric Considerations : Longer PEG spacers (e.g., PEG5 vs. PEG2) enhance flexibility, improving ternary complex formation between the target protein and E3 ligase. Validate via cryo-EM or FRET-based assays .

- Hydrophilicity : PEG5 increases solubility, reducing aggregation in cellular assays. Measure cellular uptake via flow cytometry using fluorescently tagged derivatives .

- Dose-Response Testing : Compare DC50 values in degradation assays (e.g., Western blot for target protein levels) across PEG variants .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent bioactivity results in cellular assays involving this compound?

- Methodological Answer :

- Control Experiments : Include a non-PEGylated thalidomide analog to isolate PEG-specific effects.

- Solubility Checks : Pre-filter compounds through 0.22 µm membranes to remove aggregates that may skew IC50 values .

- Batch Correlation Analysis : Plot bioactivity (e.g., apoptosis rate) against HPLC purity scores to identify outlier batches .

Q. What statistical approaches are recommended for analyzing dose-response data in degradation assays using this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. normalized response) using tools like GraphPad Prism.

- Error Propagation : Account for variability in compound concentration (e.g., ±5% by HPLC) when calculating confidence intervals .

- Reproducibility Metrics : Report n ≥ 3 biological replicates with p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Safety & Compliance

Q. What are the environmental precautions for disposing of waste containing this compound?

- Methodological Answer :

- Neutralization : Treat aqueous waste with activated charcoal to adsorb organic residues, followed by filtration .

- Solid Waste : Incinerate at >800°C in licensed facilities to degrade PEG chains and thalidomide derivatives .

- Documentation : Maintain logs per REACH regulations, including waste volume, disposal method, and contractor details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.